2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in medicinal chemistry and drug development. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione with various reagents under specific conditions. For instance, the reaction can be carried out in DMSO (dimethyl sulfoxide) at elevated temperatures (e.g., 120°C) with the addition of DIEA (N,N-diisopropylethylamine) as a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium cyanoborohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium cyanoborohydride.
Bases: N,N-diisopropylethylamine (DIEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination can yield various amine derivatives, while oxidation can produce corresponding oxidized forms .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation, thereby regulating protein levels within cells . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known compound with a similar structure and mechanism of action.
Lenalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
Pomalidomide: A more potent analog used in the treatment of multiple myeloma.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific functional groups that allow for rapid conjugation with carboxyl linkers, making it highly versatile for the development of PROTACs and other therapeutic agents .
Properties
Molecular Formula |
C17H20N4O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-18-7-8-20(2)10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)19-15(13)23/h3-4,9,13,18H,5-8H2,1-2H3,(H,19,22,23) |
InChI Key |
FBNSUTPESMIRHT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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